N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups, such as hydroxyl and carboxamide, are introduced through specific reactions like hydroxylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide
- N-(3-chloro-2-methylphenyl)-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide
Uniqueness
N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-14-6-5-11-27(12-14)13-17-20(28)9-10-21-23(17)22(16(3)30-21)24(29)26-19-8-4-7-18(25)15(19)2/h4,7-10,14,28H,5-6,11-13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVODEPKOKLRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=C(C(=CC=C4)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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